molecular formula C8H12BrNO3 B1590793 Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate CAS No. 95629-02-0

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Cat. No. B1590793
CAS RN: 95629-02-0
M. Wt: 250.09 g/mol
InChI Key: DVJZXYGZKFZHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, also known as EBOPC, is an organic compound that is widely used in research laboratories for a variety of purposes. It is a structural isomer of 3-bromo-4-hydroxy-piperidine-1-carboxylate (BHPC) and has been found to be a useful reagent in the synthesis of various compounds. EBOPC is a versatile compound that can be used in a variety of reactions and has been used in the synthesis of a wide range of compounds, including amino acids, peptides, and oligonucleotides.

Scientific Research Applications

  • Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a chemical compound with the molecular formula C8H12BrNO3 . It has a molecular weight of 250.09 .
  • It is typically stored at temperatures between 2-8°C .
  • This compound is usually in the form of a pale-yellow to yellow-brown liquid .
  • It is used for research purposes and is not intended for diagnostic or therapeutic use .
  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
  • Results/Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound was used in the synthesis of chromeno[3,4-c]pyridin-5-ones. It was also used as a building block for the syntheses of receptor agonists and antagonists .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results/Outcomes : The outcomes of these syntheses were not specified in the source .
  • 1-Boc-4-piperidone

    • Scientific Field : Organic Chemistry .
    • Application Summary : 1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of (3 E,5 E)-3,5-bis(2,5-dimethoxybenzylidene)-1-t-butoxycarbonylpiperidin-4-one (RL197). It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results/Outcomes : The outcomes of these syntheses were not specified in the source .
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound was used in the synthesis of chromeno[3,4-c]pyridin-5-ones. It was also used as a building block for the syntheses of receptor agonists and antagonists .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results/Outcomes : The outcomes of these syntheses were not specified in the source .
  • 1-Boc-4-piperidone

    • Scientific Field : Organic Chemistry .
    • Application Summary : 1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of (3 E,5 E)-3,5-bis(2,5-dimethoxybenzylidene)-1-t-butoxycarbonylpiperidin-4-one (RL197). It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
    • Results/Outcomes : The outcomes of these syntheses were not specified in the source .

properties

IUPAC Name

ethyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJZXYGZKFZHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549830
Record name Ethyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

CAS RN

95629-02-0
Record name Ethyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95629-02-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 17.1 parts of ethyl 4-oxo-1-piperidinecarboxylate and 225 parts of trichloromethane was added dropwise a solution of 16 parts of bromine in 75 parts of trichloromethane at -5°-0° C. The trichloromethane-phase was washed with ice-water, dried, filtered and evaporated, yielding 25 parts of ethyl 3-bromo-4-oxo-1-piperidinecarboxylate as an oily residue (intermediate 62).
[Compound]
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-carbethoxy-4-piperidone 1 reacts with bromine in an inert solvent such as dichloromethane to give high yields of 1-carbethoxy-3-bromo-4-piperidone 2. The bromo compound 2 reacts with sodium methoxide in methanol to give 1-carbethoxy-3-hydroxy-4,4-dimethoxypiperidine 3, which in turn is alkylated to the corresponding 3-methoxy analog 4 with iodomethane in dimethylformamide in the presence of sodium hydride. The ketal 4 is hydrolyzed to 1-carbethoxy-3-methoxy-4-piperidone 5 by stirring in 1% sulfuric acid at room temperature. The amine 6 of cis-configuration is then readily obtained by reductive alkylation of 5 with benzylamine in the presence of hydrogen gas and 10% Pd/C with a small amount of thiophene. Further hydrogenolysis of the benzyl moiety with Pd/C and no thiophene gives the primary amine 7. Compound 7 in turn reacts with the commercially available 4-amino-5-chloro-2-methoxybenzoic acid in the presence of DCC and dimethyaminopyridine in dichloromethane to give the benzamide 8. Compound 8 is then hydrolyzed to the intermediate 9 with potassium hydroxide in ethanol/water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromine (2.83 mL, 55 mmol) was added dropwise to a stirred solution of N-carbethoxy-4-piperidone (7.54 mL, 50 mmol) and a 48% solution of HBr in H2O (1.41 mL) in THF (88 mL) at 0° C. The mixture was stirred at room temperature for 15 minutes and then quenched with a saturated solution of Na2S2O3, basified with a saturated solution of Na2CO3 and extracted with diethyl ether. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield 3-bromo-4-oxo-1-piperidinecarboxylic acid ethyl ester (13.5 g, 54% yield, 50% pure) as a dark brown oil that was used in the next step without further purification. C8H12BrNO3 GCMS (EI): Rt 3.77, MW (theor) 249; m/z [M]+ 249 (using method, GC-MS Method 2).
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
7.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.41 mL
Type
solvent
Reaction Step Four
Name
Quantity
88 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Reactant of Route 3
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.